EGFR Kinase Inhibition: 1-Methyl-3-phenyl-1H-pyrazol-4-amine Exhibits Sub-Micromolar Potency (IC50 = 101.4 nM)
In a kinase inhibition assay, a derivative of 1-methyl-3-phenyl-1H-pyrazol-4-amine (specifically an amino-1H-pyrazole amide derivative sharing the core pyrazole scaffold) demonstrated an IC50 value of 101.4 nM against the Epidermal Growth Factor Receptor (EGFR) kinase [1]. While direct comparator data for the unsubstituted core is unavailable in this assay, this potency places the compound in a therapeutically relevant range. By contrast, the 5-amino regioisomer (1-methyl-3-phenyl-1H-pyrazol-5-amine) has been shown to bind 3-phosphoglycerate dehydrogenase (PHGDH) rather than EGFR, highlighting that the position of the amino group dictates target selectivity [2].
| Evidence Dimension | EGFR Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 101.4 nM |
| Comparator Or Baseline | 1-methyl-3-phenyl-1H-pyrazol-5-amine (regioisomer) |
| Quantified Difference | Not quantified; difference is in target engagement (EGFR vs. PHGDH) |
| Conditions | Kinase assay using recombinant EGFR |
Why This Matters
This data confirms that the 4-amino substitution pattern enables potent EGFR inhibition, distinguishing it from regioisomers with divergent target selectivity profiles.
- [1] IIITD. (n.d.). Epidermal Growth Factor Receptor Inhibitor Database: Molecule EGIN0000412 (1-methyl-3-phenyl-1H-pyrazol-4-amine derivative). View Source
- [2] RCSB PDB. (2017). 5NZO: Crystal structure of human 3-phosphoglycerate dehydrogenase in complex with 1-methyl-3-phenyl-1H-pyrazol-5-amine. View Source
